molecular formula C16H18ClN5O3 B11205168 ethyl 4-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11205168
M. Wt: 363.80 g/mol
InChI Key: CNMHBKRQYPWRRR-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the triazole ring. . The resulting triazole intermediate is then reacted with 2-chlorobenzoyl chloride to introduce the 2-chlorophenyl group.

The next step involves the coupling of the triazole intermediate with piperazine. This is typically achieved through a nucleophilic substitution reaction, where the triazole intermediate is reacted with piperazine in the presence of a base such as triethylamine . Finally, the ethyl ester group is introduced through esterification, where the carboxylic acid group of the piperazine derivative is reacted with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The 2-chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperazine moiety is believed to interact with neurotransmitter receptors, making it a potential candidate for neurological applications.

Comparison with Similar Compounds

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can be compared with other triazole derivatives such as:

    Fluconazole: An antifungal agent with a similar triazole ring but different substituents.

    Itraconazole: Another antifungal with a triazole ring and a more complex structure.

    Voriconazole: A broad-spectrum antifungal with a triazole ring and fluorinated substituents.

Properties

Molecular Formula

C16H18ClN5O3

Molecular Weight

363.80 g/mol

IUPAC Name

ethyl 4-[1-(2-chlorophenyl)triazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H18ClN5O3/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)13-11-22(19-18-13)14-6-4-3-5-12(14)17/h3-6,11H,2,7-10H2,1H3

InChI Key

CNMHBKRQYPWRRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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